5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine
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Overview
Description
Reagents: 2-chloromethylbenzothiazole and 1,4-dioxane
Conditions: Reflux in the presence of a base such as sodium hydroxide
Product: 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-benzothiazole
Step 3: Dimethylation
Reagents: 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-benzothiazole and dimethylamine
Conditions: Reflux in an appropriate solvent
Product: 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the chloro group and the dioxane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzothiazole Core
Reagents: 2-aminothiophenol and chloroacetic acid
Conditions: Reflux in ethanol
Product: 2-chloromethylbenzothiazole
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for developing new drugs or diagnostic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, lacking the chloro, dioxane, and dimethylamino groups.
2-Aminobenzothiazole: Similar structure but with an amino group instead of the dimethylamino group.
5-Chlorobenzothiazole: Similar structure but lacking the dioxane and dimethylamino groups.
Uniqueness
5-chloro-N-[(1,4-dioxan-2-yl)methyl]-N,4-dimethyl-1,3-benzothiazol-2-amine is unique due to its combination of functional groups. The presence of the chloro group, dioxane ring, and dimethylamino group imparts specific chemical and biological properties that are not found in simpler benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17ClN2O2S |
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Molecular Weight |
312.8 g/mol |
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-N,4-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9-11(15)3-4-12-13(9)16-14(20-12)17(2)7-10-8-18-5-6-19-10/h3-4,10H,5-8H2,1-2H3 |
InChI Key |
ZMIQQXKLSIHBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(C)CC3COCCO3)Cl |
Origin of Product |
United States |
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